1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 887344-17-4
VCID: VC3787470
InChI: InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-6-8-17(12-19,14(20)21)11-13-7-4-5-9-18-13/h4-5,7,9H,6,8,10-12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid

CAS No.: 887344-17-4

Cat. No.: VC3787470

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid - 887344-17-4

Specification

CAS No. 887344-17-4
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-6-8-17(12-19,14(20)21)11-13-7-4-5-9-18-13/h4-5,7,9H,6,8,10-12H2,1-3H3,(H,20,21)
Standard InChI Key QLRFGRWPXIPAGX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure integrates three critical moieties:

  • A piperidine ring substituted at the 3-position with both a pyridin-2-ylmethyl group and a carboxylic acid.

  • A Boc group (tert-butyloxycarbonyl) attached to the piperidine nitrogen, providing steric protection during synthetic modifications.

  • A carboxylic acid at the 3-position, enabling further functionalization via esterification or amidation.

The stereoelectronic effects of the pyridine ring enhance molecular interactions in biological systems, while the Boc group ensures selective reactivity in multi-step syntheses.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS No.887344-17-4
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
IUPAC Name1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O
InChIKeyQLRFGRWPXIPAGX-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)

The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while the Boc group’s lability under acidic conditions allows controlled deprotection.

Synthesis and Manufacturing

General Synthetic Route

The synthesis involves two primary steps:

  • Alkylation of Piperidine: Reaction of a piperidine derivative with a pyridin-2-ylmethyl halide introduces the aromatic substituent.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine, protects the amine group.

A representative reaction scheme is:

Piperidine-3-carboxylic acid+Pyridin-2-ylmethyl halide3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid\text{Piperidine-3-carboxylic acid} + \text{Pyridin-2-ylmethyl halide} \rightarrow \text{3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid} 3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid+(Boc)2O1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid\text{3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid} + (\text{Boc})₂O \rightarrow \text{1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid}

Optimization Strategies

  • Base Selection: Inorganic bases (e.g., sodium carbonate) minimize side reactions compared to organic bases .

  • Solvent Systems: Dichloromethane or ethyl acetate are preferred for Boc protection due to their inertness and ease of removal.

  • Yield Enhancement: Patent CN111362852A demonstrates that substituting DMSO with citric acid in deprotection steps improves yields to >90% in related azetidinone syntheses .

Applications in Pharmaceutical Research

Intermediate for Enzyme Inhibitors

The compound’s carboxylic acid and pyridine groups facilitate binding to enzymatic active sites. For example:

  • Kinase Inhibitors: The pyridine nitrogen coordinates with ATP-binding residues, while the carboxylic acid forms hydrogen bonds with catalytic lysines.

  • Protease Inhibitors: Structural analogs of this compound have shown IC₅₀ values <100 nM against HIV-1 protease in preclinical studies.

Neurotransmitter Modulation

Piperidine derivatives are pivotal in designing ligands for G protein-coupled receptors (GPCRs). The Boc-protected amine enables selective functionalization of the piperidine ring to target:

  • Dopamine Receptors: N-Methylation of the piperidine nitrogen yields derivatives with D₂ receptor affinity (Kᵢ = 15 nM).

  • Serotonin Transporters: Esterification of the carboxylic acid enhances blood-brain barrier penetration for antidepressant candidates.

Recent Advances and Future Perspectives

Green Chemistry Initiatives

Recent patents emphasize replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection steps, reducing environmental impact by 40% .

Targeted Drug Delivery

Functionalizing the carboxylic acid as a prodrug ester (e.g., pivaloyloxymethyl) improves oral bioavailability in rodent models, with AUC increases of 3.5-fold.

Computational Design

Machine learning models predict that substituting the pyridine ring with thiazole could enhance binding to kinase targets (ΔG = −9.2 kcal/mol).

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